

(Rac)-Efavirenz-d5: A Technical Guide for its Application in Research

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Compound of Interest

Compound Name: (Rac)-Efavirenz-d5

Cat. No.: B15555865

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(Rac)-Efavirenz-d5 is a deuterated, racemic form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. In the realm of scientific research, this stable isotope-labeled compound is not used for its therapeutic properties but serves a critical role as an internal standard for the precise quantification of Efavirenz in various biological matrices. Its application is fundamental in pharmacokinetic, therapeutic drug monitoring, and metabolic studies, ensuring the accuracy and reliability of analytical data.

This technical guide provides an in-depth overview of the primary application of **(Rac)-Efavirenz-d5**, detailing the experimental protocols where it is employed and presenting key quantitative data from various validated analytical methods.

Core Application: Internal Standard in Mass Spectrometry

The overwhelming application of **(Rac)-Efavirenz-d5** in research is as an internal standard (IS) in analytical methods based on mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).^{[1][2]} An ideal internal standard is a compound that is chemically similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.^[3]

(Rac)-Efavirenz-d5 is ideally suited for this purpose because:

- Chemical Similarity: It shares the same chemical properties as Efavirenz, meaning it behaves similarly during sample preparation, extraction, and chromatography.[\[3\]](#)
- Mass Difference: The five deuterium atoms ("d5") give it a mass-to-charge ratio (m/z) that is 5 units higher than non-labeled Efavirenz. This mass difference allows for its distinct detection by the mass spectrometer without interfering with the analyte's signal.
- Co-elution: It typically co-elutes with Efavirenz during chromatographic separation, which helps to compensate for any variations in retention time.[\[3\]](#)
- Minimizing Variability: By adding a known amount of **(Rac)-Efavirenz-d5** to every sample, it serves as a reference to correct for analyte loss during sample processing and for variations in instrument response, thereby improving the precision and accuracy of the quantification.[\[3\]](#)

The racemic nature of this internal standard means it is a mixture of both enantiomers of Efavirenz. While the therapeutically active form of Efavirenz is the (S)-enantiomer, the racemic internal standard is often used in methods developed for quantifying the active enantiomer.

Quantitative Data from Analytical Methods

The following tables summarize key quantitative parameters from published LC-MS/MS methods that utilize a deuterated internal standard for the quantification of Efavirenz. These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies in HIV-infected patients.

Table 1: Mass Spectrometry Parameters for Efavirenz and Deuterated Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Efavirenz	316.0	244.0	Positive	[3]
Efavirenz-d5	321.0	246.0	Positive	[3]
Efavirenz	314.2	243.9	Negative	[1] [4]
¹³ C ₆ -Efavirenz*	320.2	249.9	Negative	[1] [4]

Note: Some studies utilize a ¹³C-labeled internal standard, which serves the same purpose as the deuterated form.

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

Biological Matrix	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Reference
Human Plasma	1.0 - 2,500	1.0	2.41 - 9.24	3.03 - 12.3	[1]
Human Plasma	100 - 5,000	100	< 15	< 15	[5]
Human Hair	0.625 - 40 (ng/mg)	0.625 (ng/mg)	Not Reported	Not Reported	[3]
Rat Plasma, Brain, PBS	1.9 - 500	1.9	1.5 - 5.6	Not Reported	[6]
Dried Blood Spots	25 - 5,000	25	6.7 - 8.7	6.7 - 8.7	[7]

Experimental Protocols

The use of **(Rac)-Efavirenz-d5** as an internal standard is a key component of the analytical workflow for Efavirenz quantification. A generalized protocol is outlined below, with variations depending on the specific study and biological matrix.

Sample Preparation

The goal of sample preparation is to extract Efavirenz and the internal standard from the biological matrix and remove interfering substances. Common methods include:

- Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples.

- A small volume of plasma (e.g., 50-100 μ L) is aliquoted.[1][8]
- A solution of **(Rac)-Efavirenz-d5** in an organic solvent (e.g., acetonitrile or methanol) is added.
- The mixture is vortexed to precipitate proteins.
- The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected for analysis.[1]

- Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to PPT.
 - Plasma or another aqueous sample is mixed with the internal standard solution.
 - An immiscible organic solvent (e.g., ethyl acetate/n-hexane) is added.[7]
 - The mixture is vortexed to facilitate the transfer of Efavirenz and the internal standard into the organic layer.
 - The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[7]
- Solid-Phase Extraction (SPE): This technique provides a high degree of sample cleanup.
 - The sample, with the added internal standard, is loaded onto an SPE cartridge.
 - Interfering substances are washed away with a specific solvent.
 - The analyte and internal standard are then eluted with another solvent.
 - The eluate is typically evaporated and reconstituted before analysis.

Chromatographic Separation

The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system.

- Column: A reverse-phase column, such as a C18, is commonly used to separate Efavirenz from other components in the extract.

- Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][4]
- Flow Rate: Typical flow rates range from 0.3 to 0.5 mL/min.[1]
- Run Time: The chromatographic run time is generally short, often around 5 minutes.[1][7]

Mass Spectrometric Detection

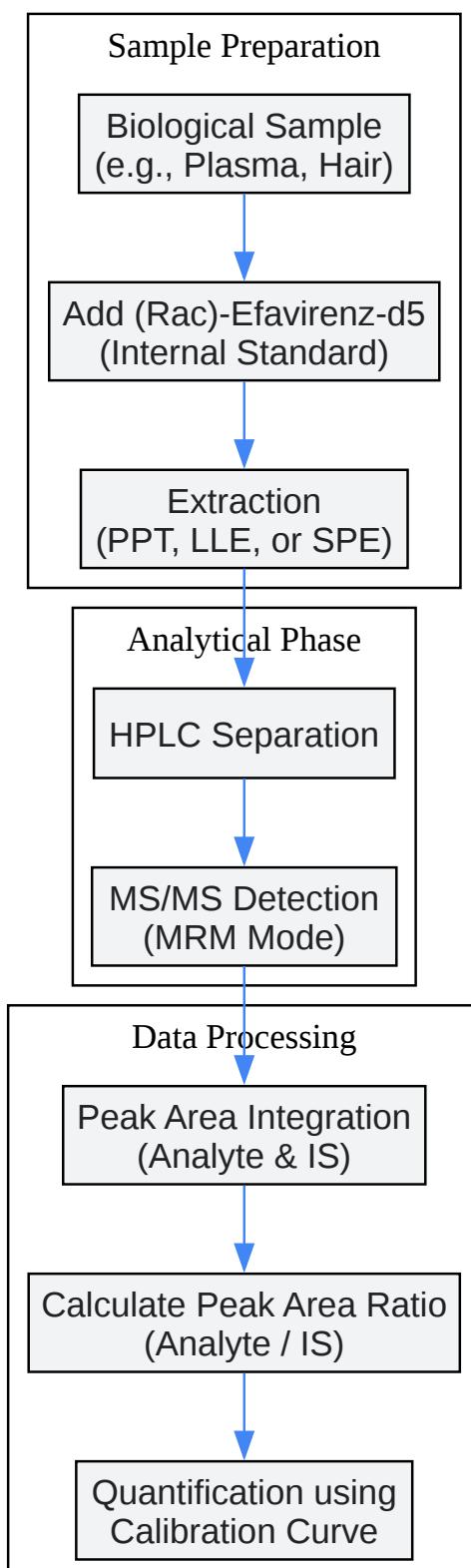
The eluent from the HPLC column flows into the mass spectrometer, where detection and quantification occur.

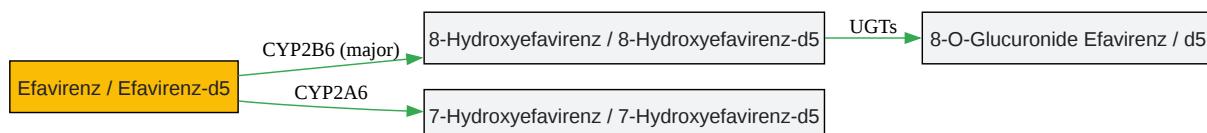
- Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative mode, depending on the method.
- Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[3][4] In MRM, the precursor ion of the analyte (or internal standard) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences and enhances sensitivity. The specific precursor-to-product ion transitions for Efavirenz and its deuterated internal standard are predefined (see Table 1).
- Data Analysis: The peak areas of the analyte (Efavirenz) and the internal standard (**(Rac)-Efavirenz-d5**) are measured. The ratio of the analyte peak area to the internal standard peak area is then used to calculate the concentration of Efavirenz in the original sample by comparing it to a calibration curve prepared with known concentrations of the drug.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of Efavirenz using **(Rac)-Efavirenz-d5** as an internal standard.



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